2-{Furo[2,3-c]pyridin-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-furo[2,3-c]pyridin-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-7-3-6-1-2-10-5-8(6)13-7/h1-3,5H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJUZAIFGRTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine Derivatives with Pre-Installed Acetic Acid Chains
A common approach involves constructing the furopyridine ring from pyridine precursors bearing acetic acid or its protected derivatives.
Example Protocol (Adapted from):
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Starting Material : Ethyl 2-amino-5-chlorothiophene-3-carboxylate.
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Cyclization : React with chlorformamidine hydrochloride in DMSO at 120–125°C to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
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Functionalization : Introduce the acetic acid moiety via alkylation with ethyl bromoacetate in the presence of NaH, followed by saponification with NaOH.
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Yield : 70–85% after purification.
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Chlorformamidine, DMSO, 120°C | Thienopyrimidinone | 86% |
| 2 | Ethyl bromoacetate, NaH, THF | Ethyl ester | 76% |
| 3 | NaOH, EtOH/H2O | Carboxylic acid | 96% |
Post-Functionalization of Furopyridine Cores
This method involves synthesizing the furo[2,3-c]pyridine scaffold first, followed by introducing the acetic acid group via cross-coupling or substitution.
Example Protocol (Adapted from):
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Core Synthesis :
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Start with pyridine-N-oxide derivatives.
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Perform heterocyclization using trimethylsilyl cyanide (TMSCN) under mild conditions to form the furopyridine ring.
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Side-Chain Introduction :
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Use Pd-catalyzed Suzuki-Miyaura coupling with boronic esters containing protected carboxylic acids.
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Deprotect using TFA/CH2Cl2 to yield the free acid.
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Yield : 50–91% overall.
Key Data :
| Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Heterocyclization | None | CH2Cl2 | RT | 85% |
| Suzuki Coupling | Pd(PPh3)4 | DME | 80°C | 70% |
| Deprotection | TFA | CH2Cl2 | RT | Quantitative |
Oxidation of Hydroxymethyl Intermediates
A two-step oxidation strategy converts hydroxymethyl groups on preformed furopyridines to carboxylic acids.
Example Protocol (Adapted from):
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Hydroxymethyl Synthesis :
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Reduce a ketone intermediate (e.g., furo[2,3-c]pyridin-3-yl ketone) with DIBAL-H to the alcohol.
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Oxidation :
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Treat with Jones reagent (CrO3/H2SO4) or KMnO4 in acidic conditions to oxidize the alcohol to the carboxylic acid.
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Yield : 60–75%.
Key Data :
| Starting Material | Oxidizing Agent | Conditions | Yield |
|---|---|---|---|
| Furopyridin-3-yl methanol | Jones reagent | 0°C, 2 h | 68% |
| Furopyridin-3-yl methanol | KMnO4, H2SO4 | Reflux, 4 h | 72% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization | High atom economy | Requires specialized precursors | Moderate (gram scale) |
| Post-Functionalization | Modular; late-stage diversification | Pd catalysts increase cost | High (multi-gram) |
| Oxidation | Straightforward for alcohol precursors | Over-oxidation risks | Limited by alcohol accessibility |
Challenges and Optimization
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Regioselectivity : Ensuring substitution at the 2-position of the furopyridine ring requires careful control of reaction conditions (e.g., steric effects, directing groups).
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Functional Group Tolerance : Ester or nitrile protection is often necessary to prevent side reactions during cyclization.
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Purification : Silica gel chromatography is commonly used, but recrystallization (e.g., from EtOAc/hexane) improves yields for crystalline intermediates .
Chemical Reactions Analysis
Types of Reactions: 2-{Furo[2,3-c]pyridin-2-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{Furo[2,3-c]pyridin-2-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against breast cancer cell lines. Molecular docking studies have revealed strong binding affinities to key cellular signaling pathways, suggesting its potential as an anticancer agent.
Industry: The compound’s versatility in chemical reactions makes it useful in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{Furo[2,3-c]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Pyridin-3-yl)acetic Acid
- Structure : A pyridine ring substituted at the 3-position with an acetic acid group.
- Molecular Formula: C₇H₇NO₂; Molecular Weight: 137.14 g/mol; CAS: 501-81-5 .
- Key Differences : Lacks the fused furan ring present in 2-{Furo[2,3-c]pyridin-2-yl}acetic acid, resulting in reduced steric complexity and electronic conjugation.
- Safety Profile: Limited acute toxicity data, but safety protocols emphasize skin/eye irritation risks and proper handling during spills .
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic Acid Hydrochloride
- Structure : A pyrrolopyridine core fused with an acetic acid group; hydrochloride salt form.
- Molecular Formula : C₉H₉ClN₂O₂; Molecular Weight : 212.64 g/mol; CAS : 1803608-72-1 .
- Key Differences : Replaces the furan oxygen with a pyrrole nitrogen, altering hydrogen-bonding capacity and solubility. The hydrochloride salt enhances stability for pharmaceutical applications.
Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
- Structure: A pyrimidinylthioacetic acid derivative with chloro and xylidino substituents.
- Molecular Formula: C₁₆H₁₆ClN₃O₂S; Molecular Weight: 357.84 g/mol; CAS: Not explicitly listed, but referenced in .
- Key Differences : Features a pyrimidine-thioether linkage instead of a fused heterocycle.
- Biological Activity: Known as a peroxisome proliferator, inducing hepatocarcinogenesis in rodents via persistent DNA replication stimulation .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Piperazine ring conjugated to an acetic acid group and protected by a fluorenylmethoxycarbonyl (Fmoc) group.
- Molecular Formula : C₂₁H₂₁N₃O₄; Molecular Weight : 379.41 g/mol; CAS : 180576-05-0 .
- Key Differences : The Fmoc-piperazine moiety introduces bulkiness and orthogonal protection for peptide synthesis, unlike the simpler fused heterocycles in other analogs.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | Not provided | Not provided | Not explicitly listed | Fused furopyridine-acetic acid core |
| 2-(Pyridin-3-yl)acetic acid | C₇H₇NO₂ | 137.14 | 501-81-5 | Pyridine ring with acetic acid substituent |
| 2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid HCl | C₉H₉ClN₂O₂ | 212.64 | 1803608-72-1 | Pyrrolopyridine core with HCl salt |
| Wy-14,643 | C₁₆H₁₆ClN₃O₂S | 357.84 | - | Pyrimidinylthioacetic acid with chloro-xylidino groups |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | C₂₁H₂₁N₃O₄ | 379.41 | 180576-05-0 | Fmoc-protected piperazine-acetic acid |
Research Findings and Comparative Analysis
- Electronic Properties : The fused furopyridine system in this compound likely enhances π-π stacking interactions compared to simpler pyridine analogs like 2-(pyridin-3-yl)acetic acid .
- Pharmaceutical Utility : Derivatives such as the Fmoc-piperazine compound are tailored for peptide synthesis, whereas pyrrolopyridine analogs may target neurological or oncological pathways due to their heterocyclic diversity .
Biological Activity
2-{Furo[2,3-c]pyridin-2-yl}acetic acid is a compound characterized by its unique fused ring structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, as well as its mechanisms of action and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a furo[2,3-c]pyridine moiety that enhances its interaction with biological targets. Its unique structure allows it to act as a versatile building block in synthetic chemistry, leading to derivatives with significant biological activities.
Research indicates that this compound interacts with several molecular targets involved in cellular signaling pathways. Key interactions include:
- Serine/Threonine Kinase AKT1 : Involved in cell survival and proliferation.
- Estrogen Receptor Alpha (ERα) : Plays a critical role in breast cancer development.
- Human Epidermal Growth Factor Receptor 2 (HER2) : A target for many cancer therapies.
These interactions suggest that the compound may disrupt critical pathways in cancer cells, leading to reduced viability and proliferation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
- Breast Cancer Cell Lines : Derivatives of this compound have shown significant cytotoxic effects against various breast cancer cell lines. For instance, molecular docking studies revealed strong binding affinities to ERα and HER2, suggesting potential for targeted therapy .
- Mechanistic Studies : The compound's ability to inhibit key signaling pathways has been supported by in vitro studies demonstrating its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique advantages:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-2-yl)acetic acid | Lacks fused furan ring | Moderate anticancer activity |
| Furo[2,3-b]pyridine derivatives | Similar fused structure but different substitutions | Varies; some show anticancer properties |
| Indolizine derivatives | Similar fused ring system | Comparable biological activities |
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity to critical targets involved in cancer progression .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- In Vitro Studies : A study demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity .
- Molecular Docking Analysis : Molecular modeling has shown that this compound can effectively bind to the active sites of proteins involved in tumor growth signaling, supporting its potential use as a therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing 2-{Furo[2,3-c]pyridin-2-yl}acetic acid in a laboratory setting?
Synthesis typically involves constructing the fused furopyridine ring followed by introducing the acetic acid moiety. Key steps include:
- Ring formation : Cyclization reactions using catalysts or thermal conditions (e.g., analogous to pyrazole derivatives in ).
- Functionalization : Oxidation of intermediates (e.g., using KMnO₄ for carboxyl group introduction, as noted in ).
- Purification : Column chromatography or crystallization to isolate the final product. Example protocol:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Pd-catalyzed coupling | Furopyridine ring assembly | |
| 2 | KMnO₄ in acidic medium | Oxidation to acetic acid derivative |
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
- NMR : ¹H/¹³C NMR for confirming proton environments and carbon backbone (e.g., as used in PubChem data, ).
- LC-MS/MS : To determine molecular weight and fragmentation patterns (similar to PFAS analysis in ).
- FT-IR : To identify carboxylic acid (-COOH) and aromatic C-H stretches.
Q. What safety precautions should be taken when handling this compound based on its hazard profile?
- PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 hazards in ).
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation noted in ).
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste protocols ().
Advanced Research Questions
Q. How does the electronic configuration of the furopyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- The electron-deficient pyridine ring enhances electrophilicity at specific positions, directing nucleophilic attacks (e.g., C-3 or C-5 positions). Substituents like fluorine ( ) or trifluoromethyl groups () further modulate reactivity via inductive effects. Computational studies (e.g., DFT) can predict reactive sites by analyzing charge distribution .
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves for enzyme inhibition).
- Structural Analog Comparison : Compare with derivatives like pyrazole-acetic acid hybrids () to identify critical functional groups.
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., kinase inhibition assays in ).
Q. How can computational models predict the binding affinity of this compound with biological targets?
- Docking Simulations : Use software like AutoDock to model interactions with proteins (e.g., kinase ATP-binding pockets, as in ).
- QSAR Studies : Relate substituent properties (e.g., logP, polar surface area) to activity trends observed in analogs ( ).
- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories to evaluate conformational changes).
Methodological Considerations
- Contradictory Data : Address variability in biological assays by replicating experiments under controlled conditions (e.g., pH, temperature) and using validated reference compounds .
- Synthetic Challenges : Optimize reaction yields by screening solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) for key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
